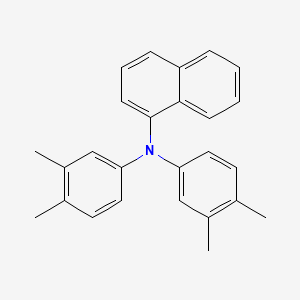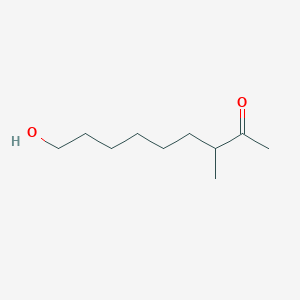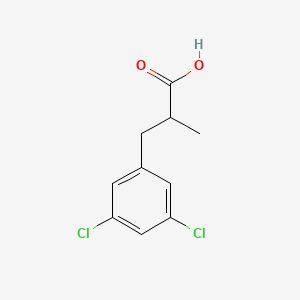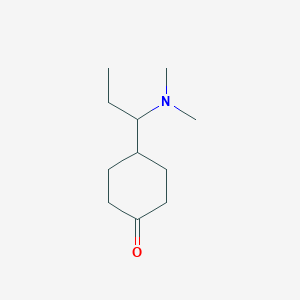
1-Amino-2-octadecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-octadecanol is an organic compound with the molecular formula C18H39NO. It is a long-chain amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a long carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-octadecanol can be synthesized through several methods. One common approach involves the reaction of octadecan-2-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-octadecanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of octadecan-2-one or octadecan-2-al.
Reduction: Formation of octadecan-2-amine.
Substitution: Formation of octadecan-2-yl halides or esters.
Scientific Research Applications
1-Amino-2-octadecanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-octadecanol involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can integrate into cell membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Octadecan-1-ol: A long-chain primary fatty alcohol with similar amphiphilic properties.
Octadecan-2-ol: A secondary fatty alcohol with a hydroxyl group at the second carbon position.
Uniqueness: 1-Amino-2-octadecanol is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .
Properties
Molecular Formula |
C18H39NO |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-aminooctadecan-2-ol |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18,20H,2-17,19H2,1H3 |
InChI Key |
GVERIJPZBUHJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenol, 4-[1,1-dimethyl-4-(3-phenoxyphenyl)butyl]-](/img/structure/B8458530.png)













